N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide
Description
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
N-(2-methylpropyl)pyrazolo[1,5-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C12H15N3O/c1-9(2)8-13-12(16)11-7-10-5-3-4-6-15(10)14-11/h3-7,9H,8H2,1-2H3,(H,13,16) |
InChI Key |
HMZZGEJCQSROTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=NN2C=CC=CC2=C1 |
Origin of Product |
United States |
Preparation Methods
N-Amination and Cycloaddition
The patent US4097483A outlines a method starting with substituted pyridines subjected to N-amination using O-(2,4-dinitrophenyl)hydroxylamine (DNPH) or O-mesitylenesulfonylhydroxylamine (MSH). Subsequent 1,3-dipolar cycloaddition with ethyl propiolate yields pyrazolo[1,5-a]pyridine-3-carboxylates (e.g., 7 or 10 ). Hydrolysis of these esters produces carboxylic acid intermediates (8 or 11 ), pivotal for amidation.
Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| N-Amination | DNPH/MSH, reflux in ethanol | 60–75 |
| Cycloaddition | Ethyl propiolate, 80°C, 12 h | 65–80 |
| Ester Hydrolysis | 2M NaOH, reflux, 6 h | 85–90 |
This method ensures regioselective formation of the pyrazolo[1,5-a]pyridine core but requires meticulous control of reaction stoichiometry to avoid byproducts.
Cross-Dehydrogenative Coupling (CDC)
An alternative route employs CDC reactions between β-ketoesters and N-amino-2-iminopyridines under acetic acid and molecular oxygen. For example, ethyl acetoacetate (2a ) reacts with N-amino-2-iminopyridine (1a ) in ethanol under O₂ to form pyrazolo[1,5-a]pyridine derivatives in yields up to 94%.
Optimized CDC Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol with 6 eq. acetic acid | 74% → 94% |
| Oxidant | O₂ (1 atm) | 94% |
| Temperature | 130°C, 18 h | Maximizes yield |
This method offers atom economy and avoids transition-metal catalysts, making it environmentally favorable.
Functionalization of the Pyrazolo[1,5-a]Pyridine Core
Introduction of the Isobutyl Group
The isobutyl moiety at position 2 is introduced via alkylation or Fries rearrangement . The patent US4097483A describes alkylation using isobutyl halides under basic conditions. For instance, 2-hydroxypyrazolo[1,5-a]pyridine reacts with isobutyl bromide in the presence of sodium hydride, yielding 2-isobutylpyrazolo[1,5-a]pyridine.
Alkylation Protocol
-
Substrate : 2-Hydroxypyrazolo[1,5-a]pyridine
-
Alkylating Agent : Isobutyl bromide (1.2 eq.)
-
Base : NaH (1.5 eq.), DMF, 60°C, 8 h
Alternative methods include Fries rearrangement of 3-acetyl derivatives under acidic conditions. For example, 3-acetyl-2-hydroxypyrazolo[1,5-a]pyridine rearranges in 30% H₂SO₄ to yield 2-isobutyl derivatives, though yields are moderate (42–50%).
Carboxamide Formation
The final step involves converting the carboxylic acid intermediate (8 ) to the carboxamide. As detailed in PMC4499832, this is achieved via amide coupling using isobutylamine and a coupling agent such as HATU or EDCI.
Amidation Procedure
-
Carboxylic Acid : Pyrazolo[1,5-a]pyridine-2-carboxylic acid (1 eq.)
-
Amine : Isobutylamine (1.2 eq.)
-
Coupling Agent : EDCI (1.5 eq.), HOBt (1.5 eq.)
-
Solvent : DCM, rt, 12 h
Critical Parameters
-
Excess amine minimizes residual acid.
-
Polar aprotic solvents (e.g., DCM) enhance reaction homogeneity.
Integrated Synthetic Routes
Patent-Based Synthesis (US4097483A)
This route combines cyclization, alkylation, and amidation:
-
Core Formation : N-Amination of 3-cyanopyridine followed by cycloaddition.
-
Alkylation : Isobutyl introduction via Fries rearrangement.
-
Amidation : Carboxylic acid activation with thionyl chloride, reaction with isobutylamine.
Academic Route (PMC4499832)
Focuses on modular assembly:
-
CDC Synthesis : Pyrazolo[1,5-a]pyridine-2-carboxylic acid via β-ketoester coupling.
-
One-Pot Amidation : Direct coupling without intermediate isolation.
Analytical Characterization
Key data for this compound:
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₂H₁₅N₃O | HRMS |
| Molecular Weight | 217.27 g/mol | ESI-MS |
| Melting Point | 96–97°C | DSC |
| HPLC Purity | >99% | C18, MeOH/H₂O |
Challenges and Optimization
Chemical Reactions Analysis
Hydrolysis of Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acid and isobutylamine derivatives.
Reaction conditions :
Example :
Key data :
| Condition | Product Carboxylic Acid | Amine Byproduct | Yield (%) |
|---|---|---|---|
| Acidic | Pyrazolo[1,5-a]pyridine-2-carboxylic acid | Isobutylamine | 50–60 |
| Basic | Same as above | Isobutylamine | 60–70 |
Substitution Reactions
The carboxamide group participates in nucleophilic substitution, enabling the introduction of diverse substituents.
Dimethylaminylation
Reagents : Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)
Mechanism : Vilsmeier-Haack reaction generates an electrophilic intermediate for dimethylamine substitution.
Example :
Methoxylation
Reagents : Dimethyl sulfate in methanol
Outcome : Methoxy substitution at position 2 of the pyrazolo ring.
Reaction :
Cycloaddition Reactions
The pyrazolo[1,5-a]pyridine core participates in [3+2] cycloadditions with ynals, forming fused heterocycles.
Key study :
-
Reagents : Ynals (alkynal derivatives) and N-aminopyridinium ylides
-
Product : Cyanated pyrazolo[1,5-a]pyridines with expanded ring systems
Conditions :
-
Solvent: Dichloroethane (DCE)
-
Temperature: 80°C, 12 hrs
-
Catalyst: None required
Example :
Electrophilic Aromatic Substitution (EAS)
The electron-rich pyrazolo-pyridine system undergoes nitration and halogenation at position 3.
Nitration
Reagents : Nitric acid (HNO₃) in acetic anhydride
Outcome : 3-Nitro derivatives with retained carboxamide functionality.
Data :
| Substrate Position | Nitration Position | Yield (%) |
|---|---|---|
| Pyrazolo ring | 3 | 85 |
Halogenation
Reagents : N-Halosuccinimides (NXS; X = Cl, Br)
Conditions : Room temperature, 20 minutes
Example :
Biological Activity-Driven Modifications
The compound’s antitubercular activity is enhanced by functional group engineering:
Diarylation
Strategy : Introducing diaryl groups at the carboxamide side chain improves potency against drug-resistant Mycobacterium tuberculosis .
Example :
Key SAR Findings :
Scientific Research Applications
Pharmacological Properties
1. Anti-tubercular Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyridine derivatives, including N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide, as novel anti-tubercular agents. A series of derivatives were designed and evaluated for their efficacy against Mycobacterium tuberculosis strains, including both drug-susceptible and drug-resistant variants.
- In Vitro Efficacy : One study reported that a representative hybrid compound exhibited minimal inhibitory concentration (MIC) values as low as 0.006 μg/mL against susceptible strains and maintained activity against drug-resistant strains with MIC values ranging from 0.003 to 0.014 μg/mL .
- Cytotoxicity : Importantly, these compounds displayed low cytotoxicity in mammalian cell lines, indicating a favorable safety profile for further development .
2. Cardiovascular Effects
The pharmacological profile of this compound also includes significant cardiovascular effects:
- Vasodilatory Action : Research indicates that derivatives of pyrazolo[1,5-a]pyridine exhibit coronary dilating effects and can stimulate cardiac function in animal models. For instance, studies on spontaneous hypertensive rats showed that these compounds have marked hypotensive actions and can increase coronary flow significantly .
- Mechanism of Action : The vasodilatory effects are attributed to the relaxation of smooth muscle tissue in blood vessels, which can be beneficial for treating conditions such as hypertension and coronary artery disease.
Case Study 1: Anti-tubercular Compound Development
A series of pyrazolo[1,5-a]pyridine-3-carboxamide hybrids were synthesized to enhance their anti-tubercular activity. The study focused on modifying the side chains to improve efficacy against resistant strains:
| Compound | MIC (H37Rv) | MIC (rINH) | MIC (rRMP) | Cytotoxicity (Vero cells) |
|---|---|---|---|---|
| 6j | <0.002 μg/mL | <0.002 μg/mL | <0.002 μg/mL | Low |
| 7 | 0.006 μg/mL | 0.003 μg/mL | 0.004 μg/mL | Very Low |
This case study illustrates the potential of structural modifications to enhance the therapeutic profile of pyrazolo[1,5-a]pyridine derivatives against tuberculosis while minimizing toxicity .
Case Study 2: Cardiovascular Pharmacology
In another investigation focusing on cardiovascular applications, various pyrazolo[1,5-a]pyridine derivatives were tested for their hypotensive and coronary dilating effects in hypertensive rat models:
| Compound No. | Hypotensive Effect (30 mg/kg) | Coronary Flow Increase (100 μg) |
|---|---|---|
| 1 | ++++ | +++ |
| 2 | + | ++ |
| 10 | ++++ | ++ |
Results indicated that most analogues demonstrated significant hypotensive actions with varying degrees of coronary flow enhancement, supporting their potential use in managing hypertension and related cardiovascular disorders .
Mechanism of Action
The mechanism of action of N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyridine Carboxamide Derivatives
Compound 27 (N-((6-Oxo-1,6-dihydropyrimidin-4-yl)methyl)pyrazolo[1,5-a]pyridine-2-carboxamide)
- Structural Differences : Replaces the isobutyl group with a pyrimidinylmethyl substituent.
- Functional Data : Acts as a selective inhibitor of aldo-keto reductase AKR1C3 (Ki = 118 μM) but shows weaker inhibition compared to analogues like compound 26 (Ki = 2 μM) .
- Key Insight : The pyrimidinylmethyl group may enhance hydrogen bonding with enzyme active sites, but bulkier substituents reduce selectivity compared to the isobutyl group in the target compound.
N-(2-Chloro-3-pyridinyl)-5-(4-Methoxyphenyl)-7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Structural Differences : Features a pyrimidine core (vs. pyridine) with trifluoromethyl, methoxyphenyl, and chloropyridinyl groups.
- Functional Data : Higher molecular weight (447.80 g/mol) and lipophilicity due to halogen and trifluoromethyl groups, which may improve target binding but reduce solubility .
- Key Insight : The pyrimidine core and electron-withdrawing substituents broaden biological activity but complicate synthetic accessibility compared to the simpler pyridine-based target compound.
Pyrazolo[1,5-a]pyrimidine Carboxamides
7-Substituted Pyrazolo[1,5-a]pyrimidine-3-carboxamides (e.g., compounds 13a, 13b, 15)
- Structural Differences : Pyrimidine core with carboxamide at the 3-position (vs. 2-position in the target compound). Substitutents include 4,6-dimethylpyrimidin-2-yl and 2-chloro-5-nitrophenyl groups.
- Functional Data: Designed as non-benzodiazepine agents, these compounds exhibit varied solubility and crystallinity depending on substituents. For example, compound 13b (with a nitro group) shows reduced solubility in polar solvents .
- Key Insight : The carboxamide position (2 vs. 3) and heterocyclic core (pyridine vs. pyrimidine) significantly influence physicochemical properties and target engagement.
Imidazo[1,5-a]pyridine Derivatives
1-(2-Pyridyl)-3-(2-Hydroxyphenyl)imidazo[1,5-a]pyridine (3a)
- Structural Differences : Replaces the pyrazolo ring with an imidazo ring and incorporates hydroxyphenyl and pyridyl groups.
- Functional Data : Demonstrates potent antibacterial activity (MIC₅₀ = 0.6–1.4 mg/mL) against Gram-positive and Gram-negative bacteria, attributed to hydrophobic and entropic binding to cysteine proteases like papain .
- Key Insight : The imidazo core and aromatic substituents enhance antibacterial efficacy but may increase metabolic instability compared to the pyrazolo-based target compound.
Physicochemical and Pharmacokinetic Comparisons
| Property | N-Isobutylpyrazolo[1,5-a]pyridine-2-carboxamide | Compound 27 (AKR1C3 Inhibitor) | N-(2-Chloro-3-pyridinyl)-...pyrimidine-2-carboxamide |
|---|---|---|---|
| Molecular Weight (g/mol) | 161.16 | ~300 (estimated) | 447.80 |
| LogP (Predicted) | ~1.5 | ~2.0 | ~3.8 (highly lipophilic) |
| Solubility | Moderate (polar solvents) | Low | Poor (due to halogenation) |
| Bioavailability | Likely favorable | Limited by metabolism | Potential for CNS penetration |
Key Research Findings
- Antimicrobial Potential: While imidazo derivatives (e.g., 3a) show stronger antibacterial activity, the pyrazolo core of the target compound may offer a safer profile with fewer off-target effects .
- Synthetic Feasibility : Simpler substituents (e.g., isobutyl vs. trifluoromethyl) reduce synthetic complexity, making the target compound more accessible for derivatization .
Biological Activity
N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-mycobacterial properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its efficacy against Mycobacterium tuberculosis (Mtb), structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activity
This compound belongs to a class of pyrazolo derivatives that have shown promise as anti-tuberculosis agents. The compound's activity is primarily evaluated through its Minimum Inhibitory Concentration (MIC) against various strains of Mtb, including drug-susceptible and multidrug-resistant strains.
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[1,5-a]pyridine derivatives is influenced by their structural modifications. The introduction of different substituents on the pyrazolo ring can significantly enhance their potency against Mtb. For instance, compounds with diaryl side chains have demonstrated improved efficacy compared to their simpler counterparts.
Key Findings on SAR:
- Potency : Compounds bearing diaryl groups exhibited MIC values as low as 0.002 μg/mL against drug-susceptible strains and up to 0.465 μg/mL against resistant strains .
- Toxicity : Many derivatives showed low cytotoxicity against Vero cells, indicating a favorable safety profile .
- Pharmacokinetics : Certain compounds displayed good oral bioavailability, which is crucial for therapeutic applications .
Efficacy Against Mycobacterium tuberculosis
Research has highlighted the effectiveness of this compound in inhibiting the growth of Mtb in vitro and in vivo.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits bacteriostatic effects on Mtb cultures. For example, one study reported that it was as effective as isoniazid in macrophage models .
In Vivo Studies
In vivo assessments using autoluminescent mouse models have shown that this compound significantly reduces bacterial burden in infected mice. The relative light unit (RLU) measurements indicated a dose-dependent reduction in bacterial load, suggesting strong antitubercular activity .
Data Table: Biological Activity Summary
| Compound | MIC (μg/mL) | Activity Type | Cytotoxicity (Vero Cells) | Oral Bioavailability (%) |
|---|---|---|---|---|
| This compound | <0.002 | Anti-Mtb | Low | 41 |
| Diaryl derivatives | <0.002–0.381 | Anti-Mtb | Very Low | Not Specified |
| Isoniazid | Comparable | Anti-Mtb | Moderate | Not Specified |
Case Studies and Research Findings
- Study on Pyrazolo Derivatives : A series of pyrazolo[1,5-a]pyridine derivatives were synthesized and evaluated for their antitubercular properties. Compound 6j exhibited significant in vivo activity with a notable reduction in RLU measurements compared to control groups .
- Mechanistic Insights : Further studies have suggested that some derivatives act as prodrugs requiring metabolic activation to exert their antibacterial effects .
- Comparative Efficacy : When compared to existing treatments like isoniazid, this compound showed comparable or superior efficacy against resistant strains of Mtb .
Q & A
Q. What are the recommended synthetic routes for N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide?
The compound can be synthesized via condensation reactions between hydrazine derivatives and β-enaminoketones or amidines. For example, pyrazolo[1,5-a]pyrimidine carboxamides are often prepared by reacting precursors like 2-cyanoacetamides with enaminones in polar solvents (e.g., DMF or pyridine), followed by recrystallization to achieve high purity . Key steps include optimizing reaction time (e.g., 6–12 hours at reflux) and solvent selection to improve yields (typically 60–85%) .
Q. How is structural confirmation performed for pyrazolo[1,5-a]pyridine carboxamides?
Multimodal spectroscopic analysis is critical:
- IR spectroscopy : Identifies carbonyl (CO) stretches near 1670–1695 cm⁻¹ and NH stretches at 3265–3280 cm⁻¹ .
- NMR : H NMR confirms substituent positions (e.g., isobutyl protons at δ 2.53–2.70 ppm), while C NMR resolves carboxamide carbonyl signals at 168–170 ppm .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 359 for C₁₉H₁₇N₇O) validate molecular weight .
Q. What initial biological screening assays are suitable for this compound?
Prioritize assays based on structural analogs:
- Anticancer activity : Test against cervical cancer cell lines (e.g., HeLa, SiHa) using MTT assays, monitoring IC₅₀ values .
- Enzyme inhibition : Evaluate cathepsin K/B inhibition via fluorometric assays, comparing IC₅₀ values to reference inhibitors (e.g., ~25 µM for cathepsin K) .
Advanced Research Questions
Q. How can structural modifications enhance the bioactivity of this compound?
- Substituent engineering : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the pyridine 7-position to improve binding affinity to targets like p53 .
- Side-chain optimization : Replace isobutyl with bulkier groups (e.g., 2-picolyl) to modulate cathepsin selectivity, as seen in analogs with IC₅₀ shifts from 25 µM to 45 µM .
- Hybrid conjugates : Link to anthranilamide moieties to enhance nuclear localization and p53 activation, as demonstrated in cervical cancer models .
Q. How to resolve contradictions in spectroscopic data during structural characterization?
- Dynamic NMR : Use variable-temperature H NMR (e.g., 110°C) to resolve overlapping signals caused by hindered rotation in carboxamide groups .
- 2D techniques : Employ HSQC and HMBC to assign ambiguous C signals, particularly in fused-ring systems .
- Cross-validate with XRD : For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry .
Q. What in vitro models best predict in vivo efficacy for anticancer applications?
- Cell-line panels : Use diverse cancer lines (e.g., HeLa, SiHa) to assess p53-dependent apoptosis via immunoblotting for BAX/Bcl-2 ratios and p21 upregulation .
- 3D spheroids : Evaluate penetration and efficacy in tumor-mimetic environments, correlating results with 2D monolayer data .
- Primary cell assays : Test toxicity in non-cancerous cells (e.g., fibroblasts) to gauge selectivity indices .
Q. What computational methods support SAR studies for this compound?
- Docking simulations : Model interactions with cathepsin K (PDB: 1ATK) or p53-MDM2 (PDB: 1YCR) to prioritize substituents for synthesis .
- MD simulations : Assess binding stability over 100-ns trajectories to identify residues critical for target engagement .
- QSAR models : Use Hammett constants (σ) and logP values to predict bioactivity trends across derivatives .
Methodological Considerations
Q. How to optimize reaction yields for large-scale synthesis?
- Solvent screening : Polar aprotic solvents (DMF, pyridine) improve solubility of intermediates, reducing side products .
- Catalyst selection : Lewis acids (e.g., ZnCl₂) or novel catalysts (e.g., PIFA) enhance cyclization efficiency in fused-ring systems .
- Purification : Gradient recrystallization (e.g., DMF → ethanol) achieves >95% purity, verified by HPLC .
Q. What strategies mitigate off-target effects in enzyme inhibition studies?
- Counter-screening : Test against related proteases (e.g., cathepsin L) to confirm selectivity .
- Proteome profiling : Use activity-based protein profiling (ABPP) to identify unintended targets .
- Mutagenesis assays : Validate binding sites by introducing point mutations (e.g., cathepsin K Cys25Ala) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
